molecular formula C15H16F3N3O2S B6462700 4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549050-93-1

4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No. B6462700
CAS RN: 2549050-93-1
M. Wt: 359.4 g/mol
InChI Key: DXHMZNWZECFRCP-UHFFFAOYSA-N
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Description

The compound “4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and an azetidine ring, which is a type of saturated heterocycle . The trifluoromethyl group and the benzenesulfonyl group are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and azetidine rings, along with the trifluoromethyl and benzenesulfonyl groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the specific conditions under which it is used. The pyrazole and azetidine rings might undergo reactions at their nitrogen atoms, while the trifluoromethyl and benzenesulfonyl groups could potentially participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in fields like medicine or materials science, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

4-methyl-1-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c1-11-6-19-20(7-11)8-12-9-21(10-12)24(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHMZNWZECFRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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